molecular formula C20H31NO8 B14097094 [7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

Cat. No.: B14097094
M. Wt: 413.5 g/mol
InChI Key: KDJGEXAPDZNXSD-UHFFFAOYSA-N
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Description

(+)-Echimidine N-Oxide is a naturally occurring pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that are found in certain plants. These compounds are known for their potential toxic effects on the liver and other organs. (+)-Echimidine N-Oxide is of particular interest due to its unique structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Echimidine N-Oxide typically involves the oxidation of the parent alkaloid, (+)-Echimidine. This can be achieved using various oxidizing agents such as hydrogen peroxide, peracids like peracetic acid or perbenzoic acid, or other oxidizing agents like urea-hydrogen peroxide complex . The reaction is usually carried out in an organic solvent such as methanol or acetonitrile under mild conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of (+)-Echimidine N-Oxide may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be an efficient and environmentally friendly method for the production of N-oxides .

Chemical Reactions Analysis

Types of Reactions

(+)-Echimidine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of (+)-Echimidine N-Oxide can revert it back to the parent alkaloid, (+)-Echimidine.

    Substitution: N-Oxides can participate in substitution reactions where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids (e.g., peracetic acid, perbenzoic acid), urea-hydrogen peroxide complex.

    Reduction: Lithium aluminium hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: More oxidized derivatives of (+)-Echimidine N-Oxide.

    Reduction: (+)-Echimidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(+)-Echimidine N-Oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (+)-Echimidine N-Oxide involves its interaction with cellular components, leading to various biological effects. As an N-oxide, it can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This can lead to the formation of reactive intermediates that can interact with cellular macromolecules, causing toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-Oxide: A simple N-oxide used in various chemical reactions and as a model compound for studying N-oxide reactivity.

    N-Methylmorpholine N-Oxide: An oxidant used in organic synthesis.

    Lauryldimethylamine Oxide: A surfactant used in consumer products .

Uniqueness

(+)-Echimidine N-Oxide is unique due to its complex structure and the presence of the pyrrolizidine alkaloid framework. This gives it distinct biological activities and reactivity compared to simpler N-oxides like pyridine N-oxide and N-methylmorpholine N-oxide. Its potential toxic effects and therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.

Properties

Molecular Formula

C20H31NO8

Molecular Weight

413.5 g/mol

IUPAC Name

[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

InChI

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3

InChI Key

KDJGEXAPDZNXSD-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-]

Origin of Product

United States

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